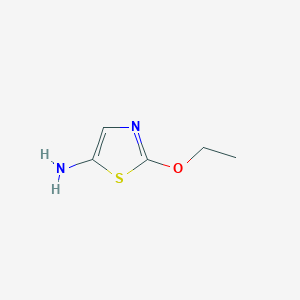

2-Ethoxythiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1314355-67-3 |

|---|---|

Molecular Formula |

C5H8N2OS |

Molecular Weight |

144.20 g/mol |

IUPAC Name |

2-ethoxy-1,3-thiazol-5-amine |

InChI |

InChI=1S/C5H8N2OS/c1-2-8-5-7-3-4(6)9-5/h3H,2,6H2,1H3 |

InChI Key |

ABCSIERNPFICPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxythiazol 5 Amine and Analogous Thiazole Derivatives

Classical Approaches to 2-Aminothiazole (B372263) Synthesis

The foundational methods for creating 2-aminothiazole structures typically involve the reaction of two key building blocks to form the five-membered heterocyclic ring.

Condensation reactions are a widely utilized strategy for the formation of the thiazole (B1198619) nucleus. These reactions typically involve the joining of a three-atom fragment with a two-atom fragment, accompanied by the elimination of a small molecule, such as water. One of the most classical and versatile methods is the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides. nih.govderpharmachemica.com This reaction provides a direct route to thiazoles with various substituents at the 2, 4, and 5 positions. nih.gov

The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The versatility of this method allows for the synthesis of structurally diverse thiazoles by varying the starting materials. derpharmachemica.com For instance, 2-aminothiazoles can be readily prepared using thiourea (B124793) as the thioamide component. nih.govnih.gov

<

| Reactant 1 | Reactant 2 | Resulting Thiazole Core Structure | Key Feature |

|---|---|---|---|

| α-Haloketone | Thioamide | 2,4-Disubstituted Thiazole | Forms the core thiazole ring through C-S and C-N bond formation. nih.gov |

| α-Haloketone | Thiourea | 2-Amino-4-substituted Thiazole | A direct and common route to 2-aminothiazole derivatives. nih.gov |

| α-Haloaldehyde | Thioamide | 2-Substituted Thiazole | Yields thiazoles unsubstituted at the 4-position. |

| α-Thiocyanoketone | Acid | 2-Substituted Thiazole | Known as Tcherniac's synthesis, involving hydrolysis and cyclization. pharmaguideline.com |

Specifically targeting the 2-Ethoxythiazol-5-amine scaffold requires careful selection of starting materials that contain the necessary ethoxy and amino functionalities or their precursors. While direct synthesis examples are specialized, analogous cyclization pathways provide a clear blueprint. For example, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides involves the reaction of hemiacetals with thiourea. mdpi.com

Adapting this logic, a plausible pathway to the 2-ethoxy-5-amino core would involve the cyclization of a thiourea equivalent bearing the 2-ethoxy group, such as an O-ethyl thiocarbamate, with an appropriate α-halo compound that can furnish the 5-amino group. A key intermediate in such syntheses is often an open-chain thiourea derivative that undergoes dehydrative cyclization to form the final thiazole ring. nih.gov For instance, the reaction between an α-bromo-β-ethoxyacrylamide and thiourea provides a route to 2-aminothiazole-5-carboxamides, demonstrating a reliable cyclization strategy for forming substituted 5-aminothiazoles. semanticscholar.org

Advanced Synthetic Strategies and Adaptations

Modern synthetic chemistry has built upon classical methods to develop more sophisticated and efficient routes to complex heterocyclic compounds like this compound.

The Cook-Heilbron thiazole synthesis is a powerful and direct method for preparing 5-aminothiazoles. wikipedia.org Discovered in 1947, this reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.comwikipedia.org The key advantage of this method is its specific and high-yield formation of thiazoles with an amino group at the C5 position, which was previously a difficult substitution pattern to achieve. wikipedia.org

The mechanism begins with the nucleophilic attack of the nitrogen from the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). wikipedia.orgwikipedia.org This is followed by tautomerization and subsequent intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, leading to the formation of the 5-aminothiazole ring. wikipedia.org

To construct a this compound using this methodology, one would adapt the choice of the sulfur-containing reagent. Instead of carbon disulfide, a reagent such as O-ethyl dithiocarbonate (xanthate) or a similar O-ethyl thiocarbamoyl derivative could be reacted with an α-aminonitrile. This adaptation would introduce the required 2-ethoxy substituent onto the thiazole scaffold.

<

| α-Aminonitrile Derivative | Sulfur-Containing Reagent | Resulting 5-Aminothiazole Product |

|---|---|---|

| Aminoacetonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole nih.gov |

| Aminoacetonitrile | Dithiophenylacetic Acid | 5-Amino-2-benzylthiazole wikipedia.org |

| Ethyl Aminocyanoacetate | Dithiophenylacetic Acid | 5-Amino-4-carbethoxy-2-benzylthiazole wikipedia.org |

| Aminoacetonitrile | O-Ethyl dithiocarbonate (proposed) | 2-Ethoxy-5-aminothiazole (proposed) |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. wikipedia.orgnih.gov Several MCRs have been developed for the synthesis of thiazole derivatives. researchgate.net

For example, a three-component reaction between methyl ketones, thioureas, and N-bromosuccinimide has been shown to efficiently produce 2-amino-1,3-thiazole scaffolds. researchgate.net Constructing the this compound scaffold via an MCR would necessitate a carefully designed combination of starting materials. A hypothetical MCR could involve:

An α-amino carbonyl compound or its equivalent to provide the C4, C5, and 5-amino group.

A source of the 2-ethoxy group and the sulfur atom, such as O-ethyl thiocarbamate.

A third component to facilitate the cyclization and provide the C2 atom, if not already part of the second component.

The Hantzsch synthesis itself can be considered a pseudo-four-component reaction when starting from an aldehyde, a β-keto ester, and ammonia, highlighting the power of MCRs in building heterocyclic complexity in a single step. nih.gov

The Hantzsch synthesis is arguably the most prominent and widely used method for thiazole ring construction. nih.govnih.govwikipedia.org The classical approach reacts an α-halocarbonyl with a thioamide. derpharmachemica.com To specifically generate this compound, this reaction must be adapted by modifying both core reactants.

Thioamide Analogue : Instead of a standard thioamide or thiourea, a reagent capable of introducing the 2-ethoxy group is required. O-ethyl thiocarbamate would be a suitable choice, as its reaction would position the ethoxy group at the C2 position of the resulting thiazole.

α-Halocarbonyl Analogue : The carbonyl component must contain a precursor to the 5-amino group. An α-halo derivative of an amino-protected aldehyde or ketone, such as 2-bromo-3-aminopropionaldehyde or a related structure, would be necessary. The reaction would proceed via the standard Hantzsch mechanism, with the final product revealing the 5-amino group upon cyclization or after a deprotection step.

Microwave-assisted Hantzsch synthesis has also emerged as a powerful technique, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. nih.gov

<

| α-Halocarbonyl Component (Analogous) | Thioamide Component (Analogous) | Expected Product Core | Rationale |

|---|---|---|---|

| α-Halo-β-aminocarbonyl | Thiourea | 2,5-Diaminothiazole derivative | Introduces amino groups at C2 and C5. |

| α-Haloacetonitrile | O-Ethyl thiocarbamate | 2-Ethoxy-4-aminothiazole | The nitrile group cyclizes to form a C4-amino group. |

| α-Halo-α-aminonitrile | O-Ethyl thiocarbamate | 2-Ethoxy-5-aminothiazole | The α-amino and nitrile groups provide the C5-amino functionality. |

Exploration of Sustainable and Efficient Synthetic Routes

Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign and atom-economical methods. For the synthesis of thiazole derivatives, this has translated into a focus on transition-metal-free reactions and one-pot procedures that minimize waste and reduce reaction times.

The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and versatile method for the construction of the thiazole ring and is inherently a transition-metal-free process. nih.govnih.govresearchgate.netrsc.org This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-substituted-5-aminothiazoles, this classic method can be adapted.

A plausible transition-metal-free route to a precursor of this compound, such as a 2-aminothiazole-5-carboxylic acid derivative, involves the reaction of an α-bromo-β-ethoxyacrylate with thiourea. semanticscholar.org This approach highlights a chemoselective α-bromination of a β-ethoxyacrylamide followed by a cyclization with thiourea, yielding the desired 2-aminothiazole core in excellent yields. semanticscholar.org The absence of a metal catalyst in these steps aligns with the principles of green chemistry, reducing the risk of metal contamination in the final product and simplifying purification processes.

Further modifications of the Hantzsch synthesis have been explored to enhance its efficiency and scope. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of various 2-aminothiazoles. nih.gov These methods also fall under the umbrella of sustainable synthesis due to their energy efficiency.

The Gewald reaction offers another transition-metal-free pathway to substituted thiophenes and, with certain substrates, thiazoles. beilstein-journals.org While typically used for aminothiophene synthesis, a modified Gewald reaction using 1,4-dithiane-2,5-diol as an aldehyde precursor with α-substituted benzylacetonitriles can selectively yield 2-substituted thiazoles. beilstein-journals.org This selectivity is dictated by the substitution on the α-carbon of the nitrile, providing a strategic entry to thiazole derivatives without the need for metal catalysts. beilstein-journals.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced solvent usage, and minimized waste generation. For the synthesis of intermediates leading to this compound, a one-pot approach based on the Hantzsch reaction is highly attractive.

Another one-pot methodology involves the reaction of ketones with thiourea in the presence of an in-situ halogenating agent. While this typically yields 4-substituted-2-aminothiazoles, the principle of generating the α-halocarbonyl in situ can be applied to precursors suitable for 2,5-disubstituted thiazoles.

The synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates via a one-pot, two-step process demonstrates the utility of this approach. researchgate.net The reaction involves the initial formation of ethyl 2-thiocyanatoacetoacetate from ethyl 2-chloroacetoacetate and potassium thiocyanate (B1210189), followed by cyclocondensation with hydrazines or hydrazides in the same pot. researchgate.net This strategy could potentially be adapted for the synthesis of this compound intermediates by using a suitable ethoxy-containing precursor.

Strategic Selection and Optimization of Precursors for this compound Synthesis

The successful synthesis of this compound hinges on the judicious selection and optimization of the starting materials. A retrosynthetic analysis suggests that a key precursor would be an α-halo-β-ethoxycarbonyl compound or a related derivative, which can then be reacted with a suitable thioamide.

A promising starting material is ethyl β-ethoxyacrylate . This precursor can be selectively α-brominated to yield ethyl 2-bromo-3-ethoxyacrylate. semanticscholar.org Subsequent reaction with thiourea in a Hantzsch-type condensation would be expected to yield ethyl 2-aminothiazole-5-carboxylate. The ethoxy group at the 2-position could then be introduced through a subsequent modification, or alternatively, a precursor already containing the 2-ethoxy functionality could be envisioned.

For the direct incorporation of the 5-amino group, a precursor such as 2-cyano-3-ethoxyacrylate could be a strategic choice. The reaction of this precursor with a source of sulfur, such as sodium hydrosulfide, could potentially lead to the formation of the thiazole ring with the desired 5-amino substituent, possibly through a Gewald-type mechanism.

Another strategic precursor is ethyl 2-chloro-2-cyanoacetate . This versatile building block can be used in various heterocyclic syntheses. Its reaction with an appropriate sulfur-containing nucleophile could provide a pathway to the thiazole-5-amine scaffold.

The introduction of the 5-amino group can also be achieved through the reduction of a 5-nitro group. Therefore, the synthesis of 2-ethoxy-5-nitrothiazole would be a key strategic step. This could potentially be achieved by nitrating a 2-ethoxythiazole (B101290) precursor. Subsequent reduction of the nitro group, a common transformation in organic synthesis, would then yield the target this compound. nih.govgoogle.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For Hantzsch-type syntheses, polar solvents like ethanol or methanol are commonly used. nih.gov

Temperature: Reaction temperatures can be optimized to ensure complete conversion while minimizing the formation of side products. Microwave heating has been shown to be effective in accelerating these reactions. nih.gov

Base: In some variations of the Hantzsch synthesis, a base is used to facilitate the reaction. The choice and stoichiometry of the base can be critical.

Purification: Efficient purification methods, such as recrystallization or column chromatography, are essential to obtain the final product in high purity.

Below is a table summarizing potential precursors and their corresponding synthetic strategies for obtaining this compound or its key intermediates.

| Precursor | Synthetic Strategy | Key Reaction Type | Potential Advantages |

| Ethyl β-ethoxyacrylate | α-bromination followed by reaction with thiourea | Hantzsch Synthesis | Readily available starting material, established methodology for related compounds. |

| 2-Cyano-3-ethoxyacrylate | Reaction with a sulfur source (e.g., NaSH) | Gewald-type Reaction | Direct incorporation of the 5-amino (via cyano) group. |

| Ethyl 2-chloro-2-cyanoacetate | Reaction with a sulfur nucleophile and cyclization | Heterocycle Synthesis | Versatile precursor for various heterocyclic systems. |

| 2-Ethoxythiazole | Nitration followed by reduction | Electrophilic Aromatic Substitution, Reduction | Stepwise functionalization allows for controlled synthesis. |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxythiazol 5 Amine

Nucleophilic Reactivity of the Amine Moiety in 2-Ethoxythiazol-5-amine

The exocyclic amine at the C5 position of the thiazole (B1198619) ring serves as a potent nucleophile, readily participating in a variety of bond-forming reactions.

The primary amine of this compound reacts with various acylating agents to form stable amide derivatives. This transformation is fundamental in medicinal chemistry for modifying the properties of the parent molecule. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or carboxylic acid. beilstein-journals.org

When using acyl halides or anhydrides, the reaction is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. beilstein-journals.org Direct condensation with carboxylic acids can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org This can be overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate that is readily attacked by the amine. beilstein-journals.orglibretexts.org In some cases involving less reactive aminothiazoles, a protecting group strategy, such as using a Boc-intermediate, can lead to cleaner reactions and higher yields compared to direct acylation. rsc.org

Table 1: Representative Acylation Reactions of this compound This table is illustrative, based on established acylation methods for aminothiazoles.

| Acylating Agent | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Acetyl Chloride | Pyridine | N-(2-ethoxythiazol-5-yl)acetamide | mdpi.com |

| Benzoic Anhydride | Triethylamine | N-(2-ethoxythiazol-5-yl)benzamide | beilstein-journals.org |

| Indole-3-carbonyl Chloride | Pyridine | N-(2-ethoxythiazol-5-yl)-1H-indole-3-carboxamide | researchgate.net |

| Propanoic Acid | DCC | N-(2-ethoxythiazol-5-yl)propanamide | libretexts.org |

The amine moiety can be alkylated to yield secondary and tertiary amine derivatives. Direct alkylation with alkyl halides is a common method but can be complicated by polyalkylation, as the product amine is often more nucleophilic than the starting amine. mdpi.comgoogle.com To achieve selective mono-alkylation, a large excess of the amine starting material can be used. acs.org

Alternative methods offer better control. For instance, N-alkylation of heteroaromatic amines has been achieved using alcohols as alkylating agents in the presence of a base like sodium hydroxide. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" method involves the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the alkylated amine. researchgate.net Another highly effective method is reductive amination, where the amine is condensed with an aldehyde or ketone to form an imine, which is then reduced in the same pot using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). rsc.orgresearchgate.net

Table 2: Representative Alkylation Reactions of this compound This table is illustrative, based on established alkylation methods for aminothiazoles.

| Alkylating Agent | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Iodomethane (excess) | K₂CO₃ | 2-ethoxy-N,N-dimethylthiazol-5-amine | researchgate.net |

| Benzyl Bromide | CsOH | N-benzyl-2-ethoxythiazol-5-amine | rsc.org |

| Benzyl Alcohol | NaOH (cat.) | N-benzyl-2-ethoxythiazol-5-amine | researchgate.net |

| Acetone (reductive amination) | NaBH₃CN, H⁺ | 2-ethoxy-N-isopropylthiazol-5-amine | researchgate.net |

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imino-thiazole product. wikipedia.orgencyclopedia.pub The formation of these compounds is often reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture. ias.ac.in This reaction is widely used to synthesize a variety of substituted imino-thiazole compounds, which are valuable intermediates in organic synthesis and are studied for their biological activities. nih.govnih.gov

Table 3: Representative Schiff Base Formations with this compound This table is illustrative, based on established methods for Schiff base formation.

| Carbonyl Compound | Catalyst | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | (E)-N-benzylidene-2-ethoxythiazol-5-amine | nih.gov |

| 4-Methoxybenzaldehyde | p-TSA | (E)-2-ethoxy-N-(4-methoxybenzylidene)thiazol-5-amine | encyclopedia.pub |

| Salicylaldehyde | Ethanol, reflux | 2-(((E)-(2-ethoxythiazol-5-yl)imino)methyl)phenol | wikipedia.org |

| 2-Hydroxyacetophenone | Acetic Acid | (E)-1-(2-hydroxyphenyl)-N-(2-ethoxythiazol-5-yl)ethan-1-imine | encyclopedia.pub |

Electrophilic Substitution on the Thiazole Ring System of this compound

The thiazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is influenced by the substituents present. In an unsubstituted thiazole, π-electron density calculations show that the C5 position is the most electron-rich and therefore the preferred site for electrophilic attack, followed by the C4 position. encyclopedia.pubnih.gov

In this compound, the ring is highly activated towards electrophilic substitution due to the presence of two powerful electron-donating groups: the ethoxy group at C2 and the amino group at C5. Both groups increase the electron density of the ring through resonance. The C5-amino group is a particularly strong activating group. Since the C5 position is already substituted, the combined directing effects of the C5-amino and C2-ethoxy groups would strongly favor electrophilic attack at the C4 position. Studies on related 2-aminothiazoles have confirmed that electrophilic substitution, such as C-H arylation, can occur selectively at the C4 position. nagoya-u.ac.jp Nitration of 2-acetaminothiazole has been shown to yield the 5-nitro derivative, highlighting the strong directing effect of the amino group to the adjacent position. ias.ac.in Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation on this compound are predicted to proceed with high regioselectivity at the C4 position.

Carbon-Nitrogen Cross-Coupling Reactions Involving this compound

Modern cross-coupling methodologies provide powerful tools for constructing complex molecules from simple precursors. This compound can serve as a key building block in these transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide. wikipedia.org In this context, this compound acts as the amine nucleophile. While primary amines of five-membered heterocycles like 2-aminoazoles were historically considered challenging substrates for Pd-catalyzed N-arylation, modern catalyst systems have been developed to perform this transformation efficiently. mit.eduacs.org

The reaction typically requires a catalytic system composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine (B1218219) ligand, and a base. libretexts.org Bulky, electron-rich phosphine ligands, such as Xantphos or various biaryl phosphines, are crucial for the success of the reaction, as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orgmanchester.ac.uk The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also critical for the reaction's success, allowing for the coupling of a wide range of functionalized aryl halides with the aminothiazole. manchester.ac.uk This methodology provides a direct route to N-aryl-2-ethoxythiazol-5-amines, which are prevalent motifs in medicinal chemistry. nih.govmit.edu

Table 4: Representative Palladium-Catalyzed C-N Coupling Reactions This table is illustrative, based on established Buchwald-Hartwig amination protocols for aminothiazoles.

| Aryl Halide | Pd-Source / Ligand | Base | Product | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 2-ethoxy-N-(p-tolyl)thiazol-5-amine | manchester.ac.uk |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / Biarylphosphine | NaOtBu | N-(4-methoxyphenyl)-2-ethoxythiazol-5-amine | mit.eduacs.org |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / Biarylphosphine | K₃PO₄ | 4-((2-ethoxythiazol-5-yl)amino)benzonitrile | manchester.ac.uk |

| Phenyltriflate | Pd(OAc)₂ / Biarylphosphine | Cs₂CO₃ | 2-ethoxy-N-phenylthiazol-5-amine | acs.org |

Other Transition-Metal-Mediated Coupling Processes with this compound

Beyond the well-established Suzuki and Stille couplings, the versatile scaffold of this compound lends itself to a variety of other transition-metal-catalyzed cross-coupling reactions. These methodologies expand the synthetic toolkit for creating complex molecules with diverse functionalities. Key among these are the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction, which allow for the formation of carbon-nitrogen, carbon-carbon (sp-sp2), and carbon-carbon (alkene-aryl) bonds, respectively.

Buchwald-Hartwig Amination: The primary amino group at the C5 position of this compound makes it an ideal substrate for Buchwald-Hartwig amination. wikipedia.orgsnnu.edu.cn This palladium-catalyzed reaction couples the amine with aryl halides or triflates to form N-aryl derivatives. organic-chemistry.orglibretexts.org The development of specialized phosphine ligands has been crucial in expanding the scope and efficiency of this transformation, allowing it to proceed under mild conditions with a broad range of coupling partners. wikipedia.orguni-muenchen.de The reaction is fundamental for constructing the arylamine linkages prevalent in many biologically active compounds. snnu.edu.cn The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. snnu.edu.cnlibretexts.org

Sonogashira Coupling: While the parent this compound does not directly participate as the alkyne component, its derivatives, particularly halogenated versions (e.g., 4-halo-2-ethoxythiazol-5-amine), are excellent substrates for Sonogashira coupling. libretexts.orgorganic-chemistry.org This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction is typically carried out in the presence of an amine base. wikipedia.org This method provides a powerful route to synthesize arylalkynes and conjugated enynes, which are valuable intermediates in organic synthesis. libretexts.org The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

Heck Reaction: Similar to the Sonogashira coupling, a halogenated derivative of this compound can undergo the Heck (or Mizoroki-Heck) reaction. wikipedia.org This reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.orglibretexts.org

Table 1: Potential Transition-Metal-Mediated Coupling Reactions with this compound Derivatives This table presents hypothetical reaction schemes based on established coupling methodologies.

| Coupling Reaction | Thiazole Substrate | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|---|

| Buchwald-Hartwig | This compound | Aryl Halide (Ar-X) | Pd(0) catalyst, Ligand, Base | N-Aryl-2-ethoxythiazol-5-amine |

| Sonogashira | 4-Halo-2-ethoxythiazol-5-amine | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 4-(Alkynyl)-2-ethoxythiazol-5-amine |

Derivatization Strategies and Functional Group Interconversions of this compound

The chemical utility of this compound is significantly enhanced by strategies that allow for the modification of its core structure. Derivatization can occur at the ethoxy group, the amino group, or the thiazole ring itself, enabling the synthesis of a wide array of analogues with tailored properties.

O-Dealkylation: One potential transformation is the cleavage of the ethyl group to yield the corresponding 2-hydroxythiazole derivative. This O-de-ethylation can be challenging but may be achieved using strong Lewis acids or nucleophilic reagents under specific conditions. The resulting 2-hydroxythiazole can exist in equilibrium with its tautomeric form, thiazol-2(3H)-one.

Transetherification: Another strategy involves transetherification, where the ethoxy group is exchanged for a different alkoxy group. This can be accomplished by reacting the 2-ethoxythiazole (B101290) with a different alcohol in the presence of an acid or base catalyst. These reactions allow for the introduction of more complex or functionally diverse side chains at the C2 position.

The thiazole ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution. The positions on the ring exhibit different reactivities, with calculations suggesting that C5 is a primary site for electrophilic attack in the parent thiazole ring. chemicalbook.com However, with the C5 position occupied by a strongly activating amino group, functionalization is often directed to the C4 position.

Halogenation: A common and synthetically useful reaction is the halogenation of the thiazole ring. 2-Aminothiazole (B372263) derivatives can be readily halogenated at the C5 position. jocpr.com For this compound, where the C5 position is already substituted, electrophilic halogenation (e.g., using bromine or N-bromosuccinimide) would be expected to occur at the vacant and activated C4 position. nih.govsemanticscholar.org

Nucleophilic Substitution of Halogenated Derivatives: The resulting 4-halo-2-ethoxythiazol-5-amine is a valuable intermediate for further functionalization. The halogen atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r) or, more commonly, via transition-metal-catalyzed cross-coupling reactions as discussed previously. jocpr.commasterorganicchemistry.com This two-step sequence of halogenation followed by substitution provides access to a wide range of C4-substituted derivatives.

Table 2: Representative Derivatization Reactions of the this compound Ring System

| Reaction Type | Reagent(s) | Position of Functionalization | Product Class |

|---|---|---|---|

| Halogenation | Br₂, NaHCO₃, DMF | C4 | 4-Bromo-2-ethoxythiazol-5-amine |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitro-2-ethoxythiazol-5-amine |

| Sulfonation | Fuming H₂SO₄ | C4 | 2-Ethoxy-5-aminothiazole-4-sulfonic acid |

Elucidation of Reaction Mechanisms in this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Transition-Metal-Mediated Coupling Mechanisms:

Buchwald-Hartwig Amination: The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. snnu.edu.cnlibretexts.org The this compound then coordinates to the palladium center. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. snnu.edu.cnorganic-chemistry.org

Sonogashira Coupling: This reaction is believed to proceed via two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of a 4-halo-2-ethoxythiazol-5-amine derivative to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the coupled product and the Pd(0) catalyst. libretexts.orgwikipedia.org

Heck Reaction: The mechanism starts with the oxidative addition of the 4-halo-2-ethoxythiazol-5-amine derivative to the Pd(0) catalyst. wikipedia.org The alkene then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the Pd-C bond. This is followed by a β-hydride elimination step, which forms the C-C double bond of the product and a hydridopalladium halide species. The base then regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgnih.gov

Mechanisms of Derivatization Reactions:

Electrophilic Aromatic Substitution: The functionalization of the thiazole ring via reactions like halogenation or nitration proceeds through a classic electrophilic aromatic substitution mechanism. rahacollege.co.inmasterorganicchemistry.com An electrophile (e.g., Br⁺ from Br₂ or NO₂⁺ from HNO₃/H₂SO₄) is generated and attacked by the electron-rich thiazole ring. masterorganicchemistry.com This attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. uoanbar.edu.iq The activating effect of the amino and ethoxy groups directs this attack to the C4 position. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product. rahacollege.co.in

Nucleophilic Aromatic Substitution (SNA_r): The displacement of a halide from a 4-halo-2-ethoxythiazol-5-amine derivative by a strong nucleophile can occur via the SNA_r mechanism. masterorganicchemistry.com This pathway is facilitated by the electron-withdrawing nature of the heterocyclic ring system. The reaction involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled in a second step to restore the aromatic system. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxythiazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of organic molecules. For 2-Ethoxythiazol-5-amine derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to obtain a complete structural assignment.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound derivatives provides information about the different types of protons and their chemical environments. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. emerypharma.com The chemical shift of the methylene protons is influenced by the adjacent oxygen atom, causing them to appear further downfield. pdx.edulibretexts.org The proton on the thiazole (B1198619) ring and the protons of the amine group will have characteristic chemical shifts that can be influenced by substituents on the ring. compoundchem.comresearchgate.net

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the ethoxy group, the thiazole ring, and any substituents will each have distinct chemical shifts. The carbon attached to the oxygen of the ethoxy group and the carbons of the thiazole ring are typically found in specific regions of the spectrum. libretexts.orgoregonstate.edu For instance, carbons in aromatic and alkene systems generally appear in the range of 125-150 ppm and 115-140 ppm, respectively. libretexts.org The chemical shifts are sensitive to the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift. libretexts.orgucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy CH₂ | ~4.5 (quartet) | ~65 |

| Thiazole C-H | ~6.5-7.5 (singlet) | ~100-120 |

| Thiazole C-S | ~140-160 | |

| Thiazole C-O | ~160-170 | |

| Amine NH₂ | ~3.5-5.0 (broad singlet) |

Note: These are approximate values and can vary depending on the solvent and specific derivative structure.

Spin-spin coupling provides valuable information about the connectivity of atoms. The coupling between the ethoxy protons (a triplet and a quartet) is a classic example. Further coupling can be observed between the thiazole ring proton and adjacent nuclei, which helps in confirming the substitution pattern. emerypharma.com

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning complex structures, especially when 1D spectra are crowded or ambiguous. libretexts.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. emerypharma.comcreative-biostructure.com For this compound derivatives, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also help in assigning protons on any substituted side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. walisongo.ac.id An HSQC spectrum would show a cross-peak between the ethoxy CH₃ protons and the corresponding carbon, the ethoxy CH₂ protons and its carbon, and the thiazole ring proton and its carbon. This allows for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. walisongo.ac.id HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the ethoxy protons and the thiazole ring carbon attached to the oxygen, and between the amine protons and the thiazole ring carbons. emerypharma.com

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound derivatives can be achieved. walisongo.ac.id

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. renishaw.com

Identification of Characteristic Vibrational Modes and Functional Groups in this compound

The FTIR and Raman spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to specific vibrational modes. libretexts.org

N-H Vibrations: The amine group (NH₂) will show stretching vibrations in the region of 3300-3500 cm⁻¹. The bending vibrations of the N-H bond are typically observed around 1600 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the ethoxy group and the thiazole ring are expected in the 2850-3100 cm⁻¹ region. researchgate.net

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

C-O and C-S Vibrations: The C-O stretching vibration of the ethoxy group will be present, as well as the C-S stretching vibration characteristic of the thiazole ring, which can be found in the lower frequency region. researchgate.net

Ring Vibrations: The thiazole ring itself will have characteristic "breathing" and deformation vibrations at lower wavenumbers. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| Bending | ~1600 | |

| C-H (Aliphatic/Aromatic) | Stretching | 2850-3100 |

| C=N (Thiazole) | Stretching | 1400-1600 |

| C=C (Thiazole) | Stretching | 1400-1600 |

| C-O (Ethoxy) | Stretching | 1000-1300 |

| C-S (Thiazole) | Stretching | 600-800 |

Raman spectroscopy provides complementary information to FTIR. For instance, the C-S bond, which may show a weak absorption in the FTIR spectrum, can sometimes be more prominent in the Raman spectrum. researchgate.netrsc.org

Theoretical Basis for Vibrational Spectra Prediction and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret the vibrational spectra of molecules. scielo.org.zaresearchgate.netscirp.org By creating a theoretical model of the this compound molecule, its vibrational frequencies and modes can be calculated. These theoretical predictions can then be compared with the experimental FTIR and Raman spectra to aid in the assignment of the observed bands. sapub.orgnih.gov

The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation. scirp.org

Frequency Calculation: The vibrational frequencies and the corresponding atomic motions (vibrational modes) are calculated for the optimized structure. researchgate.net

Scaling: The calculated frequencies are often scaled by a factor to account for the approximations in the theoretical methods and to improve the agreement with experimental data. sapub.orgnih.gov

This theoretical approach is invaluable for understanding the complex vibrational spectra of heterocyclic compounds like this compound and for making confident assignments of the observed spectral features. dergipark.org.tr

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. gbiosciences.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. The presence of an odd number of nitrogen atoms in the molecule results in a molecular ion with an odd mass-to-charge ratio (m/z), according to the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation of this compound upon ionization in the mass spectrometer can provide significant structural clues. Common fragmentation pathways for related amine and thiazole compounds include:

Alpha-Cleavage: This is a common fragmentation pattern for amines, involving the cleavage of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Loss of Small Molecules: The loss of stable neutral molecules, such as H₂O, CO, or ethylene (B1197577) from the ethoxy group, can lead to prominent fragment ions.

Ring Cleavage: The thiazole ring can fragment in various ways, leading to characteristic ions. The fragmentation is influenced by the substituents on the ring. arkat-usa.org

The study of metabolites of similar compounds, like 2-amino-4-(5-nitro-2-furyl)thiazole, has shown that mass spectrometry can identify various modes of cleavage and skeletal rearrangements. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis, offering the precise measurement of an ion's mass-to-charge ratio (m/z). longdom.org Unlike low-resolution mass spectrometry, HRMS can achieve mass accuracy at the sub-parts-per-million (ppm) level, which is essential for unequivocally determining the elemental composition of a molecule. longdom.orgnih.gov This high accuracy allows researchers to differentiate between compounds with very similar nominal masses, a common challenge in the analysis of complex organic molecules. longdom.org

In the study of thiazole derivatives, HRMS is routinely employed for structural confirmation following synthesis. For instance, the characterization of novel 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives and other substituted benzamidothiazoles relied on HRMS to confirm their composition. bohrium.comnih.gov Similarly, in the synthesis of a related compound, 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one, liquid chromatography-mass spectrometry (LC-MS) was used to verify the product, with the molecular ion [M]+ observed at an m/z of 274, corresponding to its calculated molecular weight. conicet.gov.ar

The power of HRMS lies in its ability to provide experimental mass data that can be compared against a theoretical mass calculated from the presumed molecular formula. The deviation between these two values, typically expressed in ppm, serves as a measure of confidence in the assigned formula. Modern HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide the requisite resolution and mass accuracy for these demanding analyses. longdom.orgnih.gov

| Compound | Molecular Formula | Theoretical Mass (m/z) | Experimental Mass (m/z) | Technique |

| 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one | C₁₄H₁₁NO₃S | 273.04596 | 274 [M]⁺ | LC-MS |

Fragmentation Pathways and Mechanistic Insights from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, is a powerful technique where ions selected in a first stage of mass spectrometry (MS1) are fragmented, and the resulting fragment ions are analyzed in a second stage (MS2). wikipedia.org This process provides valuable structural information by revealing how a molecule breaks apart under specific conditions, such as collision-induced dissociation (CID). ddtjournal.com The resulting fragmentation pattern serves as a "fingerprint" that can aid in structural elucidation. libguides.com

For this compound and its derivatives, several fragmentation pathways can be predicted based on general principles and studies of related heterocyclic compounds.

Alpha-Cleavage: This is a very common fragmentation pathway for amines. libretexts.org The ionization of the non-bonding electron on the nitrogen atom of the 5-amino group would generate a radical cation. Subsequent homolytic cleavage of an adjacent carbon-carbon bond (the C4-C5 bond of the thiazole ring) would result in the formation of a stable, resonance-delocalized cation. This type of cleavage is generally favored for compounds containing nitrogen, oxygen, or sulfur. libguides.comlibretexts.org

Loss of the Ethoxy Group: The 2-ethoxy substituent can be lost through several mechanisms. A common fragmentation for ethers is the cleavage of the C-O bond, which could lead to the loss of an ethyl radical (•C₂H₅) or an ethylene molecule (C₂H₄) via a rearrangement process.

Thiazole Ring Fission: The heterocyclic ring itself can undergo fragmentation. Studies on the mass spectra of N-[2(5H)-thienyliden]amines, which are structurally similar, show that the fragmentation pattern is significantly influenced by the nature of substituents and can involve the rupture of the heterocyclic ring. arkat-usa.org For a thiazole ring, this could involve the cleavage of the C-S or C-N bonds, leading to characteristic neutral losses, such as the loss of HCN or an ethoxy-substituted nitrile fragment.

McLafferty Rearrangement: If a derivative contains a sufficiently long alkyl chain with a gamma-hydrogen relative to a carbonyl or imine group, a McLafferty rearrangement is possible. libretexts.org This intramolecular hydrogen transfer followed by bond cleavage results in the elimination of a neutral alkene molecule.

The analysis of these fragmentation pathways provides mechanistic insights into the gas-phase ion chemistry of the molecule and is indispensable for distinguishing between isomers and confirming the connectivity of atoms within the structure. wikipedia.org

X-ray Crystallography of this compound and Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is crucial for a complete structural understanding.

Determination of Precise Molecular Geometry and Bond Parameters

The bond lengths and angles within the thiazole ring are particularly informative. The experimental data from such analyses can be compared with values obtained from theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP/6-311++G(d,p), which were shown to reproduce the experimental geometry of the thiazolyl-coumarin derivative effectively. conicet.gov.ar This correlation between experimental and theoretical data provides a higher level of confidence in the structural assignment.

Selected Bond Lengths for 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one

| Bond | Length (Å) - X-ray | Length (Å) - B3LYP |

|---|---|---|

| S1'—C2' | 1.748(2) | 1.765 |

| S1'—C5' | 1.724(2) | 1.739 |

| N3'—C2' | 1.309(2) | 1.311 |

| N3'—C4' | 1.385(2) | 1.383 |

| C4'—C5' | 1.365(3) | 1.372 |

Data sourced from a study on a closely related thiazolyl-coumarin derivative. conicet.gov.ar

Selected Bond Angles for 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one

| Angle | Value (°) - X-ray | Value (°) - B3LYP |

|---|---|---|

| C2'—S1'—C5' | 89.67(9) | 89.5 |

| C2'—N3'—C4' | 110.12(15) | 110.6 |

| S1'—C2'—N3' | 116.32(14) | 115.9 |

| N3'—C4'—C5' | 114.93(16) | 114.9 |

Data sourced from a study on a closely related thiazolyl-coumarin derivative. conicet.gov.ar

Analysis of Crystal Packing, Intermolecular Hydrogen Bonding, and π-π Stacking Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid material. scirp.orgmdpi.com

In the crystal structure of 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one, the substitution at the 2-position of the thiazole ring was found to have a significant effect on the crystal packing when compared to an analogous methyl-substituted derivative. conicet.gov.ar The conformation is stabilized by intramolecular hydrogen bonds, specifically C4—H···N and C5′—H···O=C interactions. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated π-systems and the presence of non-bonding electrons.

The absorption of UV-Vis radiation by organic molecules is typically due to two main types of electronic transitions:

π → π transitions:* These occur in molecules with conjugated systems (alternating single and multiple bonds). They are generally high-intensity absorptions.

n → π transitions:* These involve the promotion of a non-bonding electron (from a heteroatom like N, O, or S) to an antibonding π* orbital. These transitions are typically lower in energy and intensity than π → π* transitions. ijprajournal.com

For this compound, the thiazole ring constitutes a chromophore. The presence of the ethoxy group and the amino group as auxochromes (substituents on the chromophore) can modify the absorption characteristics. These groups can cause a bathochromic shift (red shift, to longer wavelength) or a hypsochromic shift (blue shift, to shorter wavelength) of the absorption maxima. ijprajournal.com Studies on 2-ethoxythiazole (B101290) have utilized UV-vis spectroscopy to investigate its properties. researchgate.netresearchgate.netresearchgate.net In related poly-pyrrol-thiazol-imine polymers, absorption maxima were attributed to n-π* transitions of the imine groups conjugated with the aromatic nuclei. researchgate.net The polarity of the solvent can also influence the position of absorption bands, particularly for n → π* transitions. ijprajournal.com

Computational and Theoretical Investigations of 2 Ethoxythiazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the properties of molecules from first principles. These methods solve the Schrödinger equation or electron density equations, respectively, to determine a molecule's electronic structure and other characteristics without prior experimental data. DFT methods, in particular, have become a standard approach for their balance of computational cost and accuracy in predicting molecular properties.

Geometry Optimization and Conformational Analysis of 2-Ethoxythiazol-5-amine

Geometry optimization is a fundamental computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This process is crucial for obtaining accurate predictions of other molecular properties. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative stabilities. For this compound, this would involve analyzing the rotation of the ethoxy group and the orientation of the amine group relative to the thiazole (B1198619) ring. However, specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for this compound are not available in the published literature.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Detailed analysis of the specific HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound has not been reported.

Charge Distribution and Electrostatic Potential Mapping

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. For this compound, one would expect negative potential near the nitrogen and oxygen atoms and the π-system of the ring, but specific calculated MEP maps and atomic charges are not available.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters, which is a vital step in complementing and interpreting experimental data.

Simulated NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing calculated and experimental NMR spectra can help confirm a molecule's structure and conformation. There are no published studies containing the simulated NMR data for this compound.

Calculated Vibrational Frequencies and Intensities

Computational analysis of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies and intensities of the vibrational modes of the molecule can be predicted. This information is crucial for assigning experimental spectral bands to specific molecular motions, such as stretching and bending of bonds. No calculated vibrational data for this compound has been reported in the literature.

Theoretical UV-Vis Absorption Maxima

The electronic absorption properties of a molecule, which determine its color and interaction with light, can be accurately predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra. malayajournal.org These calculations provide information on the maximum absorption wavelengths (λmax), the strength of the absorption (oscillator strength), and the nature of the electronic transitions involved, typically π→π* or n→π* transitions. du.edu.egmsu.edu

For thiazole derivatives, studies have shown a strong correlation between theoretically calculated and experimentally measured UV-Vis spectra. researchgate.nettandfonline.com For instance, TD-DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have successfully predicted the absorption maxima for various thiazole-containing compounds in different solvents. researchgate.nettandfonline.com The calculations reveal that the primary absorption bands in these molecules often correspond to π→π* transitions, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The solvent environment can influence the absorption maxima, an effect that can also be modeled computationally. malayajournal.org

Below is a representative table illustrating the kind of data generated from TD-DFT calculations for a thiazole derivative, comparing theoretical predictions with experimental findings.

| Compound System | Method/Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Predominant Transition |

| Phenyl-hydrazono-thiazole | TD-DFT/B3LYP/6-311++G(d,p) | Gas | 329, 363 | - | π→π |

| Phenyl-hydrazono-thiazole | TD-DFT/B3LYP/6-311++G(d,p) | Chloroform | 350 | 350 | π→π |

This table is illustrative, based on typical results for thiazole derivatives as reported in the literature. malayajournal.org

Reaction Mechanism Studies Through Computational Approaches

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions. By modeling the potential energy surface, researchers can identify the most likely routes from reactants to products, including the high-energy transition states and any intermediate species. scielo.br

Characterization of Transition States and Elucidation of Reaction Pathways

A primary goal of computational reaction mechanism studies is to locate and characterize the geometry of transition states (TS). cuny.edu A transition state represents the highest energy point along a reaction coordinate, and its structure provides critical clues about the bond-breaking and bond-forming processes. scielo.br Methods such as synchronous transit-guided quasi-Newton (QST) or the Berny optimization algorithm are used to find these TS structures. cuny.edunih.gov A key confirmation of a true transition state is the calculation of vibrational frequencies, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For reactions involving thiazole synthesis, such as the Hantzsch cyclization, computational studies have elucidated multi-step pathways. orientjchem.orgbenthamdirect.com For example, a study on the synthesis of a thiazole-based Schiff base detailed the reaction pathway, starting with an SN2 reaction to form a first transition state (TS1), leading to an unstable intermediate, followed by subsequent steps involving nucleophilic addition and dehydration, each with its own characteristic transition state. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products (or intermediates) on the potential energy surface. cuny.edu

Determination of Activation Energies and Theoretical Reaction Rate Constants

Once the energies of the reactants and transition states are calculated, the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) can be determined as their difference. nih.gov This calculated energy barrier is a critical parameter that governs the reaction rate. britannica.com Kinetic studies on thiazole formation have shown that these reactions typically follow second-order kinetics. orientjchem.orgresearchgate.net The activation energy can be determined experimentally by studying the reaction at different temperatures and applying the Arrhenius equation. orientjchem.org Computational results can then be compared with this experimental data to validate the proposed mechanism. bas.bg

The entropy of activation (ΔS‡) can also be calculated, providing insight into the degree of order in the transition state compared to the reactants. A negative ΔS‡, often found in cyclization reactions, indicates a more ordered or rigid transition state, which is consistent with the formation of a cyclic product from acyclic reactants. benthamdirect.combas.bg

Using Transition State Theory (TST), the theoretical rate constant (k) can be calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation. libretexts.org

Below is a sample data table of thermodynamic parameters for a generalized thiazole formation reaction, derived from computational and experimental kinetic studies.

| Reactants | Parameter | Value | Unit |

| Thioamide + α-haloketone | Activation Energy (Ea) | 33 - 49 | kJ/mol |

| Thioamide + α-haloketone | Enthalpy of Activation (ΔH‡) | 30 - 46 | kJ/mol |

| Thioamide + α-haloketone | Entropy of Activation (ΔS‡) | -170 to -210 | J/mol·K |

| Thioamide + α-haloketone | Gibbs Free Energy of Activation (ΔG‡) | 85 - 95 | kJ/mol |

This table compiles representative data from kinetic studies on thiazole synthesis. orientjchem.orgbenthamdirect.comresearchgate.net

Modeling of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with one another governs their physical properties in the solid state and in solution. acs.org Computational modeling is used to understand the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and π-π stacking—that drive the self-assembly of molecules into larger, ordered supramolecular structures. researchgate.netresearchgate.net

For thiazole derivatives, the nitrogen and sulfur atoms in the ring, as well as the amine and ethoxy substituents of this compound, can participate in significant intermolecular interactions. tandfonline.com Hydrogen bonding, in particular, is a dominant force in the crystal packing of many nitrogen-containing heterocyclic compounds. researchgate.net Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, mapping out the close interactions between adjacent molecules in a crystal lattice. acs.org

Furthermore, models can calculate the potential energy of these intermolecular interactions, revealing the strength and nature of the forces holding the assembly together. researchgate.netnih.gov For example, studies on related systems have used DFT to analyze the stability of inclusion complexes, where a guest molecule is encapsulated within a host, driven by a delicate balance of hydrophobic and hydrogen-bonding interactions. researchgate.net These computational approaches are essential for crystal engineering, where the goal is to design molecules that will assemble into crystals with desired properties. researchgate.net

The table below summarizes the types of intermolecular interactions that can be computationally investigated for a molecule like this compound.

| Interaction Type | Donor/Acceptor Atoms/Groups Involved | Typical Energy (kJ/mol) | Computational Analysis Method |

| Hydrogen Bonding | N-H···N, N-H···O, C-H···N, C-H···O | 5 - 30 | DFT, NBO, AIM, Hirshfeld Surface |

| π-π Stacking | Thiazole ring ↔ Thiazole ring | 0 - 50 | DFT, Energy Frameworks |

| van der Waals | Ethoxy group, Alkyl chains | < 5 | DFT-D, XDM, Energy Frameworks |

This table is a generalized representation of intermolecular interactions relevant to the specified compound, based on studies of similar heterocyclic systems. acs.orgtandfonline.com

Applications of 2 Ethoxythiazol 5 Amine in Advanced Organic Synthesis

2-Ethoxythiazol-5-amine as a Versatile Building Block in Heterocyclic Chemistry

The 2-aminothiazole (B372263) core is a fundamental building block for the synthesis of a multitude of biologically active compounds. chemicalbook.comguidechem.com The presence of the ethoxy group at the 2-position and the amino group at the 5-position of this compound offers multiple reactive sites for elaboration into more complex heterocyclic structures. This dual functionality allows it to participate in various cyclization and condensation reactions.

The classic Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, is a primary method for forming the 2-aminothiazole ring itself. nih.govchemicalbook.com Once formed, derivatives of 2-ethoxy-5-aminothiazole can undergo further transformations. For instance, related 2-aminothiazole structures are used as precursors to synthesize fused heterocyclic systems. A notable example is the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, which, after reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA), can be cyclized with aromatic amines or hydrazines to form substituted 2-aminothiazolo[5,4-c]pyridines. clockss.org This demonstrates how the aminothiazole core can be annulated to create polycyclic architectures.

Furthermore, multicomponent reactions involving 2-aminothiazole derivatives have been developed to produce other heterocyclic systems like pyrans and pyrimidines, showcasing the compound's utility as a modular building block. nih.gov

Precursor Role in the Synthesis of Complex Molecular Architectures

The utility of 2-ethoxy-5-aminothiazole and its analogues extends to being a crucial precursor in multi-step syntheses of complex molecular architectures. The strategic placement of its functional groups facilitates the assembly of intricate scaffolds found in pharmaceuticals and other functional molecules.

A significant application is in the synthesis of 2-aminothiazole-5-carboxamides. One efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide intermediate, followed by a one-pot cyclization with thiourea (B124793). semanticscholar.org This approach yields the desired 2-aminothiazole-5-carboxamide, a key fragment in the synthesis of the anticancer drug Dasatinib. semanticscholar.org This highlights the role of the ethoxy-substituted precursor in streamlining the construction of highly valuable and complex pharmaceutical agents.

Other complex structures derived from aminothiazole precursors include:

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide : Synthesized from 2-amino-5-bromothiazole through an initial amidation followed by a Suzuki coupling reaction. nih.gov

Naphthalimide Aminothiazoles : These are prepared via a multi-step sequence starting with 4-bromo-1,8-naphthalic anhydride, which is condensed with thiosemicarbazide (B42300) and then cyclized with α-halogenated carbonyl compounds to form the aminothiazole scaffold. mdpi.com

Thiazolyl-thiourea Derivatives : Formed by the addition reaction of a 2-aminothiazole to an isothiocyanate, creating molecules with extended side chains. nih.gov

These examples underscore the importance of the aminothiazole moiety as a reliable anchor point for building molecular complexity through sequential chemical transformations.

Design and Development of Novel Synthetic Methodologies Utilizing this compound as a Key Intermediate

The unique reactivity of 2-ethoxy-5-aminothiazole and its precursors has spurred the development of novel and efficient synthetic methods. These methodologies often leverage the compound's structure to achieve high yields and simplify reaction procedures, for example, through one-pot or multicomponent reactions.

A notable development is a three-component one-pot reaction for synthesizing 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides. rhhz.net This protocol combines potassium methyl cyanimidodithiocarbonate, a 2-halo-N-arylacetamide, and an alcohol (such as ethanol) to construct the substituted thiazole (B1198619) core in a single operation. rhhz.net The method is efficient, with moderate to good yields (41–84%), and accommodates a variety of substituents, making it highly valuable for creating chemical libraries for drug discovery. rhhz.net

Another innovative approach is the iodine-catalyzed direct coupling of ketones and thiourea in dimethyl sulfoxide (B87167) (DMSO) to form 2-aminothiazoles. researchgate.net This method avoids the need to pre-synthesize lachrymatory α-haloketones, offering a more convenient and safer alternative to the traditional Hantzsch reaction. researchgate.net Similarly, methods using trichloroisocyanuric acid (TCCA) with a nanocatalyst have been developed for the one-pot synthesis of 2-aminothiazoles from ketones and thiourea. rsc.org

These modern synthetic strategies, centered around the formation and functionalization of the aminothiazole ring, demonstrate a clear trend towards more efficient, atom-economical, and user-friendly chemical processes.

Applications in Material Science: Precursors for Functional Materials (e.g., Fluorescent Dyes)

The thiazole nucleus is a component of several natural fluorescent compounds, such as firefly luciferin, and its synthetic derivatives are increasingly explored for applications in material science. chim.it The rigid, electron-rich structure of the thiazole ring, when incorporated into a larger conjugated system, can give rise to desirable photophysical properties.

Specifically, the 2-ethoxythiazole (B101290) moiety has been used to construct fluorescent dyes. One of the most successful methods for preparing 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one involves the refluxing of 3-(bromoacetyl)coumarin (B1271225) with potassium thiocyanate (B1210189) in ethanol. rsc.orgnih.gov This reaction creates a thiazolyl-coumarin hybrid molecule. Coumarin (B35378) derivatives themselves are well-known fluorophores, and their conjugation with a thiazole ring can lead to materials with unique optical properties, such as large Stokes shifts or environmental sensitivity. fiveable.meresearchgate.net

The amino group on a thiazole ring provides a convenient handle for coupling the fluorophore to other molecules, such as biomolecules or polymers, through standard amide bond formation. researchgate.net This makes aminothiazole-based fluorophores versatile tools for creating fluorescent probes and labels. google.comresearchgate.net The combination of the ethoxythiazole core with other aromatic systems opens avenues for developing novel dyes for applications in fluorescence imaging, biosensors, and electroluminescent displays. google.com

| Precursor 1 | Precursor 2 | Product | Application |

| 3-(Bromoacetyl)coumarin | Potassium Thiocyanate | 3-(2-Ethoxythiazol-4-yl)-2H-chromen-2-one | Fluorescent Material |

| 3-(Bromoacetyl)coumarin | N-Substituted Thioureas | 2-Amino Thiazolylcoumarins | Fluorescent Dyes |

Table 1: Synthesis of Thiazolyl-Coumarin Fluorescent Dyes. This table summarizes reactions where coumarin derivatives are used to synthesize thiazole-containing fluorescent materials. rsc.orgnih.gov

Role in Catalyst Design and Ligand Synthesis

The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, provide excellent coordination sites for metal ions. This makes this compound and related compounds attractive building blocks for the synthesis of ligands used in organometallic chemistry and catalysis. fiveable.meacs.org

Schiff base ligands are readily prepared through the condensation of an aminothiazole with an aldehyde or ketone. For example, 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxyphenol is a Schiff base ligand synthesized from 6-ethoxy-1,3-benzothiazole-2-amine and 3-methoxy-2-hydroxybenzaldehyde. acs.org Such ligands can chelate to a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. nih.govresearchgate.net

The geometry and electronic properties of these metal complexes can be tuned by modifying the substituents on the thiazole ligand. This allows for the rational design of catalysts for specific chemical transformations. researchgate.net The resulting complexes have been investigated for their catalytic activity and have demonstrated potential in various chemical reactions. The ability to form well-defined coordination spheres makes these aminothiazole-derived ligands valuable components in the development of new catalysts. nih.govresearchgate.net

| Ligand Type | Metal Ions | Resulting Geometry |

| Schiff Base from Aminothiazole | Co(II), Ni(II) | Octahedral |

| Schiff Base from Aminothiazole | Cu(II), Zn(II) | Four-coordinated (e.g., Tetrahedral/Square Planar) |

| Schiff Base from Aminothiazole | Pt(IV) | Octahedral |

Table 2: Metal Complexes with Aminothiazole-Derived Ligands. This table shows examples of metal complexes formed from Schiff base ligands derived from aminothiazoles and the resulting coordination geometries. researchgate.netresearchgate.net

Future Research Directions and Emerging Trends in 2 Ethoxythiazol 5 Amine Chemistry

Exploration of Novel and Greener Synthetic Routes to 2-Ethoxythiazol-5-amine

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in contemporary chemistry. rsc.orgresearchgate.net Future research concerning this compound will likely focus on creating novel synthetic pathways that adhere to the principles of green chemistry, such as using safer solvents, reducing derivatization steps, and designing for energy efficiency. researchgate.netorientjchem.org

Current strategies often rely on multi-step sequences that may involve hazardous reagents or produce significant waste. researchgate.net A promising avenue involves the adoption of alternative solvent systems. Deep eutectic solvents (DESs), for instance, have been successfully used for the synthesis of 2-aminoimidazoles and represent a recyclable, non-toxic medium for such reactions. mdpi.com Similarly, performing reactions in water, where possible, offers an inherently safe and environmentally friendly option. rsc.org

Another trend is the move towards metal-free catalytic systems. For example, the synthesis of substituted 1,2,4-thiadiazoles has been achieved using hypervalent iodine(III) as an inexpensive and metal-free catalyst, a strategy that could potentially be adapted for thiazole (B1198619) synthesis. semanticscholar.org The use of molecular iodine as an oxidant also presents a transition-metal-free approach for constructing related heterocyclic systems. semanticscholar.org A key precursor concept for building the 2-ethoxy-4-aminothiazole core involves the reaction of α-halo derivatives with potassium ethoxythiocarbonylcyanamide, which has been shown to produce the target compounds in good yields. oup.com Future work could focus on optimizing this reaction under greener conditions.

Table 1: Comparison of Potential Green Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Considerations |

|---|---|---|

| Deep Eutectic Solvents (DES) | Recyclable, non-toxic, biodegradable. mdpi.com | DES selection, product extraction, reaction kinetics. mdpi.com |

| Aqueous Synthesis | Environmentally benign, safe, abundant solvent. rsc.orgorientjchem.org | Reactant solubility, control of pH, potential for hydrolysis. |

| Metal-Free Catalysis | Avoids toxic heavy metal contamination, lower cost. semanticscholar.org | Catalyst efficiency, substrate scope, reaction conditions. semanticscholar.org |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased energy efficiency. researchgate.net | Scale-up limitations, specialized equipment required. researchgate.net |

Advanced Functionalization and Derivatization Strategies for Enhanced Synthetic Utility